2,3-Diaminosuccinic acid 2,3-Diaminosuccinic acid
Brand Name: Vulcanchem
CAS No.: 29276-73-1
VCID: VC21539067
InChI: InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
SMILES: C(C(C(=O)O)N)(C(=O)O)N
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol

2,3-Diaminosuccinic acid

CAS No.: 29276-73-1

Cat. No.: VC21539067

Molecular Formula: C4H8N2O4

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diaminosuccinic acid - 29276-73-1

CAS No. 29276-73-1
Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
IUPAC Name 2,3-diaminobutanedioic acid
Standard InChI InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Standard InChI Key PGNYNCTUBKSHHL-UHFFFAOYSA-N
SMILES C(C(C(=O)O)N)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)(C(=O)O)N

Chemical Structure and Properties

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is a derivative of succinic acid (butanedioic acid), where two amino groups replace two hydrogen atoms at the 2 and 3 positions of the carbon backbone. This structure creates a molecule with two stereogenic centers, allowing for different stereoisomeric forms including the (2R,3S) configuration.

The IUPAC name for this compound is 2,3-diaminobutanedioic acid, which precisely describes its chemical structure. Its molecular weight is 148.12 g/mol, making it a relatively small organic molecule.

Key Physical and Chemical Properties

PropertyValue
Chemical FormulaC4H8N2O4
Molecular Weight148.12 g/mol
IUPAC Name2,3-diaminobutanedioic acid
StereochemistryMultiple stereoisomers possible
AppearanceCrystalline solid
SolubilityWater-soluble

The compound features both acidic (carboxylic) and basic (amino) functional groups, giving it amphoteric properties. This characteristic allows it to participate in various acid-base reactions and makes it an excellent ligand for metal coordination.

Stereochemistry and Isomeric Forms

The presence of two stereogenic centers in 2,3-diaminosuccinic acid leads to three possible stereoisomers:

  • (2R,3R)-2,3-Diaminosuccinic acid

  • (2S,3S)-2,3-Diaminosuccinic acid

  • (2R,3S)-2,3-Diaminosuccinic acid (meso form)

The stereochemistry significantly influences the compound's properties and reactivity. For example, in metal coordination chemistry, the meso form (m-das) tends to adopt a trans(N) configuration with copper, while the racemic form (r-das) prefers a cis(N) configuration. These differences in coordination geometry impact the stability and properties of the resulting metal complexes.

Synthesis Methods

Several approaches have been developed for synthesizing 2,3-diaminosuccinic acid and its derivatives, with particular attention to controlling stereochemistry.

Traditional Synthesis

One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. This reaction typically requires a catalyst such as palladium on carbon and proceeds under a hydrogen atmosphere. Industrial production often employs advanced chromatography techniques for separating the resulting amino acids into their respective enantiomers.

Mannich Reaction Approach

A novel approach to 2,3-diaminosuccinic acid derivatives involves the synthesis of 2-thioxo-1,3-imidazolidine derivatives through an intermolecular Mannich reaction . This method, described by Cież et al. in the Australian Journal of Chemistry, utilizes a reaction between aldimine (ethyl iminoacetate) and enolates derived from 2-isothiocyanatocarboxylic esters .

The heterocyclic products from this reaction contain two stereogenic centers and can be readily separated into cis- and trans-diastereoisomers . The researchers investigated how different enolates (titanium(IV), lithium, and potassium) and various ester groups affected reaction yields and diastereoselectivity.

Reaction ComponentDetails
ReactantsAldimine (ethyl iminoacetate), enolates from 2-isothiocyanatocarboxylic esters
Product2-thioxo-1,3-imidazolidine derivatives (masked 2,3-diaminosuccinic acids)
StereochemistrySeparable cis- and trans-diastereoisomers
Catalysts/ReagentsTitanium(IV), lithium, and potassium enolates

Chemical Reactivity

2,3-Diaminosuccinic acid participates in various chemical reactions, primarily due to its amino and carboxylic acid functional groups.

Oxidation Reactions

The compound can undergo oxidation to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. During oxidative deamination, particularly when catalyzed by enzymes like D-aspartate oxidase, the reaction produces ammonia and other metabolites.

Reduction Reactions

Reduction reactions can convert 2,3-diaminosuccinic acid into simpler amines. Catalytic hydrogenation using palladium on carbon is a typical method for such transformations.

Substitution Reactions

The amino groups readily participate in substitution reactions with various electrophiles. Reagents such as alkyl halides and acyl chlorides, under basic conditions, can produce alkylated or acylated derivatives.

Biological Activity and Significance

2,3-Diaminosuccinic acid demonstrates several important biological activities that make it relevant in biochemical and medical research.

Enzyme Interactions

The compound acts as a natural antagonist of aspartic acid and serves as a good substrate for beef kidney D-aspartate oxidase. During enzymatic oxidative deamination, it consumes oxygen and produces ammonia in stoichiometric ratios consistent with typical oxidative deamination reactions.

Metabolic Implications

The (2R,3S) stereoisomer is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This structural similarity suggests potential interactions with enzymes involved in cellular energy production and metabolism.

Research Applications

2,3-Diaminosuccinic acid finds applications across multiple scientific disciplines due to its unique structure and reactivity.

Peptide Chemistry

In peptide chemistry, 2,3-diaminosuccinic acid derivatives serve as valuable building blocks. One notable application is their use as a cystine substitute in the core structure of somatostatin, potentially altering the peptide's stability, conformation, and biological activity.

Metal Coordination Studies

The compound forms complexes with various metals, including copper and nickel. These complexes exhibit unique structural and electronic properties influenced by the stereochemistry of the 2,3-diaminosuccinic acid ligand. Studies of these complexes provide insights into coordination chemistry principles and may lead to applications in catalysis or materials science.

Biochemical Research

As a substrate for enzymes like D-aspartate oxidase, 2,3-diaminosuccinic acid is useful for studying enzyme kinetics and mechanisms. Its structural similarity to naturally occurring metabolites makes it valuable for investigating biochemical pathways and cellular processes.

Recent Research Developments

Scientific investigation into 2,3-diaminosuccinic acid continues to expand our understanding of this compound and its potential applications.

Synthetic Methodology Advancements

The development of the Mannich reaction approach for synthesizing 2,3-diaminosuccinic acid derivatives represents a significant advance in synthetic methodology . This approach provides greater control over stereochemistry and potentially increases access to previously difficult-to-synthesize derivatives.

Metal Complex Studies

Recent studies have focused on the coordination chemistry of 2,3-diaminosuccinic acid with various metals. These investigations reveal how stereochemistry influences coordination behavior, with different isomers adopting distinct geometric arrangements when complexed with metals like copper.

Enzyme Activity Studies

Research into the interaction between 2,3-diaminosuccinic acid and various enzymes continues to provide insights into enzyme function and substrate specificity. These studies help elucidate the structural basis for enzyme-substrate recognition and may lead to the development of novel enzyme inhibitors or activators.

Comparison with Related Compounds

Understanding 2,3-diaminosuccinic acid in relation to similar compounds provides context for its unique properties and applications.

Comparison with Other Amino Acids

Unlike proteinogenic amino acids, 2,3-diaminosuccinic acid features two amino groups and two carboxylic acid groups. This structure differs from aspartic acid, which has only one amino group, resulting in distinct chemical properties and biological activities.

CompoundStructureKey Difference
2,3-Diaminosuccinic acid4-carbon chain with 2 amino and 2 carboxyl groupsTwo adjacent amino groups
Aspartic acid4-carbon chain with 1 amino and 2 carboxyl groupsSingle amino group
2,4-Diaminobutyric acid4-carbon chain with amino groups at positions 2 and 4Different amino group arrangement
2,3-Diaminopropionic acid3-carbon chain with 2 amino groupsShorter carbon chain

Functional Comparison

The presence of two amino groups in 2,3-diaminosuccinic acid results in different acid-base properties compared to mono-amino acids. This affects its solubility, reactivity, and potential as a chelating agent. The compound's ability to form coordination complexes with metals exceeds that of many natural amino acids, making it particularly valuable in coordination chemistry studies.

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